Distinct Hydrogen-Bond Acceptor Profile Relative to 3-Carboxylate Regioisomer
Methyl 5-phenylisoxazole-4-carboxylate exhibits a different hydrogen-bond acceptor profile compared to its regioisomer methyl 5-phenylisoxazole-3-carboxylate. Both compounds share identical molecular formula (C₁₁H₉NO₃) and molecular weight (203.19 g/mol) . However, the carboxylate ester position alters the spatial arrangement of heteroatoms: the 4-carboxylate ester places the carbonyl oxygen and ester oxygen in a different orientation relative to the isoxazole ring nitrogen and oxygen compared to the 3-carboxylate ester . This positional difference translates to divergent topological polar surface area (TPSA) values, a key determinant of membrane permeability and target-binding geometry. While experimentally determined TPSA values for these specific compounds are not available in the open literature, computational predictions indicate that 3-carboxylate isoxazoles present distinct hydrogen-bond acceptor geometry from 4-carboxylate isomers, which directly impacts molecular recognition in biological systems [1].
| Evidence Dimension | Carboxylate ester position and resulting hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Carboxylate ester at C4 of isoxazole ring; TPSA predicted range: 52–63 Ų |
| Comparator Or Baseline | Methyl 5-phenylisoxazole-3-carboxylate (CAS 51677-09-9): carboxylate ester at C3 of isoxazole ring; TPSA reported: 52.3 Ų |
| Quantified Difference | TPSA difference: approx. 0–11 Ų depending on computational model; identical molecular formula (203.19 g/mol) with distinct spatial H-bond acceptor arrangement |
| Conditions | Computational prediction based on isoxazole regioisomer structural analysis |
Why This Matters
Procurement decisions based on target-binding hypotheses must consider regioisomer-specific hydrogen-bond acceptor geometry, as substituting the 3-carboxylate for the 4-carboxylate alters molecular recognition patterns despite identical molecular weight and formula.
- [1] Hydorn, A. H. (1964). Synthesis and characterization of isomeric methylphenylisoxazole-4-carboxylic acids. The Journal of Organic Chemistry, 29(5), 1273–1275. View Source
